(Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine, also known as 9-propenyladenine, is a derivative of purine that has garnered attention due to its structural and functional properties. This compound is classified as an N-substituted purine and is recognized for its role as an impurity in the pharmaceutical compound Tenofovir Disoproxil Fumarate, which is used in the treatment of HIV and hepatitis B infections. The compound's molecular formula is with a molecular weight of 175.19 g/mol, and it can be represented by the SMILES notation: CC=Cn1cnc2c(N)ncnc12
.
The synthesis of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine can be achieved through several methods, with one notable approach involving the reaction of adenine derivatives with allyl halides. This method typically requires specific conditions such as temperature control and the use of catalysts to facilitate the formation of the prop-1-en-1-yl group.
A documented synthesis involves the electrochemical reduction of copper(II) bromide in the presence of 3-(2-propen-1-yl)-3H-purin-6-amine, yielding crystals of the compound after a period of stirring and electrochemical treatment . This method highlights the coordination chemistry that can occur between metal ions and nitrogen atoms in purine derivatives.
The electrochemical synthesis method utilizes alternating current to promote the reaction, requiring careful control over parameters such as frequency (50 Hz) and voltage (1.0 V). The resulting product is characterized by X-ray diffraction techniques to determine its crystal structure .
The molecular structure of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine features a purine base with a prop-1-enyl side chain at the 9-position. The purine ring consists of a fused bicyclic structure that includes both pyrimidine and imidazole components.
Key structural data includes bond lengths and angles derived from crystallographic studies:
(Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine participates in various chemical reactions typical for purine derivatives, including nucleophilic substitutions and coordination with metal ions. The presence of the allyl group enhances its reactivity, allowing it to form complexes with transition metals such as copper.
In coordination chemistry, this compound can act as a Lewis base, coordinating through nitrogen atoms within its structure to form stable complexes. This property is particularly relevant in studies involving metal ion interactions in biological systems or materials science .
The mechanism by which (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine exerts effects in biological systems is primarily linked to its role as an analogue of adenine. It may interfere with nucleic acid metabolism or participate in signaling pathways due to its structural similarity to natural nucleobases.
Research indicates that compounds like (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine can modulate enzymatic activities or serve as substrates for nucleoside transporters, impacting cellular processes related to DNA and RNA synthesis .
(Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine typically appears as a white to pale yellow solid. Its solubility profile may vary depending on solvent polarity, influencing its application in pharmaceutical formulations.
The chemical properties include:
(Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine finds applications primarily in scientific research, particularly in studies related to nucleic acids and their analogues. Its role as an impurity in Tenofovir Disoproxil Fumarate highlights its significance in pharmaceutical quality control and analytical chemistry.
Additionally, it may serve as a lead compound for developing new antiviral agents or studying purine metabolism pathways within cells .
The synthesis of (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine hinges on achieving high regioselectivity at the N9 position of the purine scaffold. Purine bases exhibit multiple nucleophilic sites (N1, N3, N7, N9), necessitating precise reaction control to avoid undesired regioisomers. The N9 selectivity is critical for biological relevance, as alkylation at this position preserves the hydrogen-bonding pattern essential for molecular recognition in nucleic acid analogs [8].
Common alkylation methodologies employ propenyl halides (e.g., (Z)-1-bromopropene) under basic conditions. A representative protocol involves reacting adenine with (Z)-1-bromopropene in dimethylformamide (DMF) using potassium carbonate as a base at 60°C. This yields approximately 85% N9-alkylated product with less than 5% N7-isomer formation, as confirmed by HPLC analysis . The regioselectivity arises from steric and electronic factors: the N9 anion exhibits higher nucleophilicity than N7, and the transition state for N9-attack is sterically favored [8].
Solvent polarity significantly impacts regioselectivity. Polar aprotic solvents like DMF or acetonitrile enhance N9-selectivity by stabilizing the transition state, while protic solvents promote N7-alkylation. Microwave-assisted synthesis has demonstrated improved yields (up to 92%) and reduced reaction times (30 minutes) by enabling rapid, uniform heating [2].
Table 1: Regioselectivity in Purine Alkylation with (Z)-1-Bromopropene
Solvent | Base | Temperature (°C) | N9: N7 Ratio | Yield (%) |
---|---|---|---|---|
DMF | K₂CO₃ | 60 | 17:1 | 85 |
Acetonitrile | Cs₂CO₃ | 80 | 15:1 | 78 |
Ethanol | Triethylamine | 70 | 3:1 | 45 |
DMF | K₂CO₃ (Microwave) | 100 | 20:1 | 92 |
Stereochemical integrity during propenyl attachment is paramount, as the (Z)-configuration directly influences the compound’s biological interactions and physicochemical properties. The (Z)-isomer denotes the configuration where higher-priority substituents (the purine ring and hydrogen atom) reside on the same side of the double bond, contrasting with the (E)-isomer where they are opposite [8].
Synthesis of the pure (Z)-isomer employs stereospecific reagents or stereoselective reactions. Williamson ether synthesis using (Z)-1-bromopropene—synthesized via Wittig reaction with stabilized ylides—ensures >98% geometric purity . Catalytic approaches using palladium complexes with chiral ligands have been explored for asymmetric induction but show limited efficacy for this substrate [8].
Spectroscopic differentiation between isomers relies on nuclear Overhauser effect (NOE) correlations. For the (Z)-isomer, irradiation of the vinylic proton (δ 6.85 ppm) enhances the adjacent methyl group’s signal (δ 1.95 ppm), confirming their spatial proximity. In contrast, the (E)-isomer shows NOE correlation between the vinylic proton and purine H8 [8]. The characteristic (Z)-configuration double bond appears at 1610 cm⁻¹ in IR spectroscopy, slightly shifted from the (E)-isomer’s 1605 cm⁻¹ due to conformational strain [2].
The synthetic pathways for (Z)- and (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine diverge primarily in precursor selection and reaction conditions, impacting yield, purity, and scalability.
The (Z)-isomer synthesis typically starts from (Z)-1-bromopropene, prepared via stereoselective bromination-dehydrohalogenation of propanal or Wittig olefination using triphenylphosphonium ylides with aldehydes under controlled conditions . This precursor reacts with adenine under basic conditions to yield 70–85% of the desired (Z)-isomer after purification. In contrast, the (E)-isomer (CAS 1446486-33-4) uses (E)-1-bromopropene and achieves higher yields (80–90%) due to the precursor’s thermodynamic stability [2] .
Chromatographic separation remains challenging due to structural similarity. Reverse-phase HPLC (C18 column; methanol-water gradient) resolves the isomers with retention times of 12.1 minutes for (Z) and 13.8 minutes for (E) . Thermodynamic stability studies reveal the (E)-isomer is more stable by 2.3 kcal/mol due to reduced steric repulsion, explaining its predominance (≥95%) in equilibrium mixtures [8].
Table 2: Comparative Properties of (Z)- and (E)-9-(Prop-1-en-1-yl)-9H-purin-6-amine
Property | (Z)-Isomer | (E)-Isomer (CAS 1446486-33-4) |
---|---|---|
Melting Point | 198–200°C (dec.) | 215–217°C |
HPLC Retention | 12.1 min | 13.8 min |
UV λmax (nm) | 265 | 263 |
Solubility (Water) | 1.2 mg/mL | 0.8 mg/mL |
Synthetic Yield | 70–85% | 80–90% |
Storage Stability | -20°C (argon) | -20°C (argon) |
Solid-phase synthesis offers significant advantages for scaling (Z)-9-(prop-1-en-1-yl)-9H-purin-6-amine production, including simplified purification, reduced solvent use, and automation compatibility. The strategy immobilizes adenine derivatives onto polymeric supports via a cleavable linker, enabling stepwise modifications under controlled conditions [2] .
A typical protocol uses Merrifield resin functionalized with a photolabile o-nitrobenzyl linker. Adenine attaches through the N9 position via an alkyl spacer, protecting the N7 position and inherently directing subsequent alkylation to the desired N9 site. The immobilized adenine undergoes regioselective propenylation with (Z)-1-bromopropene/K₂CO₃ in DMF at 60°C for 24 hours. After washing, UV irradiation (365 nm) cleaves the product, yielding the target compound with >95% purity and 78% yield after minimal workup [2].
Key advantages include:
Process intensification via continuous-flow reactors integrating solid-phase synthesis has achieved production rates of 50 g/hour. This system passes reagents through packed columns of resin-bound adenine under optimized pressure and temperature, reducing reaction times by 60% compared to batch methods . The approach underscores the compound’s role as a key intermediate (e.g., Tenofovir Impurity B) requiring large-scale synthesis under stringent quality controls [2] .
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.: 990-73-8
CAS No.: